D-Alanine isopropyl ester hcl
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Overview
Description
D-Alanine isopropyl ester hydrochloride is a chiral reagent with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is commonly used in the synthesis of nucleotide prodrugs and synthetic sweeteners . This compound is known for its role in the preparation of antiviral drugs, particularly those targeting hepatitis C .
Mechanism of Action
Target of Action
D-Alanine Isopropyl Ester Hydrochloride is a chiral reagent It is used in the synthesis of nucleotide prodrugs , suggesting that it may interact with enzymes involved in nucleotide synthesis or metabolism.
Mode of Action
As a chiral reagent, it likely interacts with its targets in a stereospecific manner, which can influence the activity of the target molecules .
Biochemical Pathways
D-Alanine Isopropyl Ester Hydrochloride is used in the synthesis of nucleotide prodrugs . These prodrugs are typically designed to be metabolized into active drugs within the body, often through the action of specific enzymes. The exact biochemical pathways affected by D-Alanine Isopropyl Ester Hydrochloride would depend on the specific prodrug being synthesized.
Result of Action
The molecular and cellular effects of D-Alanine Isopropyl Ester Hydrochloride’s action would depend on the specific prodrug being synthesized. In general, the goal of prodrug therapy is to improve the pharmacokinetic properties of the active drug, thereby enhancing its therapeutic effect and reducing side effects .
Action Environment
The action, efficacy, and stability of D-Alanine Isopropyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, or higher temperatures. Furthermore, safety data indicates that it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, vapours, or spray .
Biochemical Analysis
Biochemical Properties
It is known that D-Alanine, a component of this compound, plays a key role in bacterial cell wall synthesis .
Molecular Mechanism
It is known that D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester hydrochloride is synthesized through the esterification of D-alanine with isopropanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of D-Alanine isopropyl ester hydrochloride involves large-scale esterification reactions under controlled conditions. The reaction mixture is often refluxed to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: D-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-alanine and isopropanol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: D-alanine and isopropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
D-Alanine isopropyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral reagent in the synthesis of nucleotide prodrugs.
Biology: Plays a role in the study of amino acid metabolism and enzyme kinetics.
Medicine: Integral in the development of antiviral drugs, particularly for hepatitis C.
Industry: Utilized in the production of synthetic sweeteners and other fine chemicals.
Comparison with Similar Compounds
- L-Alanine isopropyl ester hydrochloride
- D-Alanine methyl ester hydrochloride
- D-Alanine ethyl ester hydrochloride
Comparison: D-Alanine isopropyl ester hydrochloride is unique due to its specific use in the synthesis of nucleotide prodrugs for hepatitis C . Compared to its analogs, it offers better solubility and reactivity, making it a preferred choice in pharmaceutical applications .
Properties
IUPAC Name |
propan-2-yl (2R)-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQKNCSWDMGPOY-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39613-92-8 |
Source
|
Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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